![molecular formula C19H22N4O B14516757 (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine CAS No. 62788-13-0](/img/structure/B14516757.png)
(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine is an organic compound that features both azide and imine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine typically involves a multi-step process. One common method starts with the preparation of 4-azidobenzaldehyde, which is then reacted with 4-(hexyloxy)aniline under specific conditions to form the desired imine product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: The Staudinger reaction often employs triphenylphosphine (PPh₃) as a reagent.
Major Products Formed
Oxidation: Nitro derivatives or other oxidized products.
Reduction: Corresponding amines.
Substitution: Amines or other substituted derivatives.
Aplicaciones Científicas De Investigación
(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine involves its functional groups:
Azide Group: Can participate in click chemistry reactions, forming stable triazole linkages.
Imine Group: Can undergo hydrolysis to form aldehydes and amines, or reduction to form amines.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-(4-Azidophenyl)-N-[4-(methoxy)phenyl]methanimine
- (E)-1-(4-Azidophenyl)-N-[4-(ethoxy)phenyl]methanimine
- (E)-1-(4-Azidophenyl)-N-[4-(butoxy)phenyl]methanimine
Uniqueness
(E)-1-(4-Azidophenyl)-N-[4-(hexyloxy)phenyl]methanimine is unique due to its specific combination of azide and imine functional groups, as well as the hexyloxy substituent, which can influence its solubility and reactivity compared to similar compounds with different alkoxy groups.
Propiedades
Número CAS |
62788-13-0 |
|---|---|
Fórmula molecular |
C19H22N4O |
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
1-(4-azidophenyl)-N-(4-hexoxyphenyl)methanimine |
InChI |
InChI=1S/C19H22N4O/c1-2-3-4-5-14-24-19-12-10-17(11-13-19)21-15-16-6-8-18(9-7-16)22-23-20/h6-13,15H,2-5,14H2,1H3 |
Clave InChI |
FTGWRUBZELZXCX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


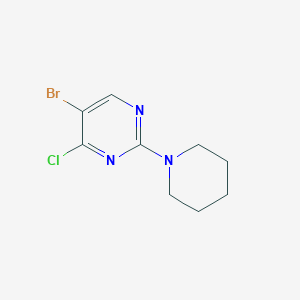

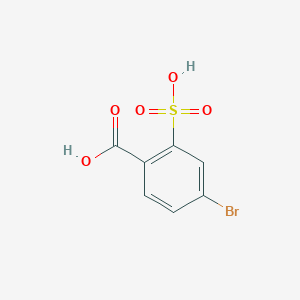
![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
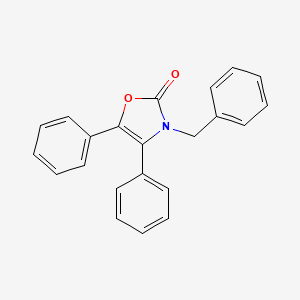
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
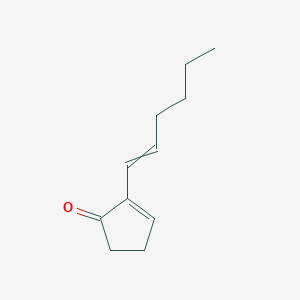
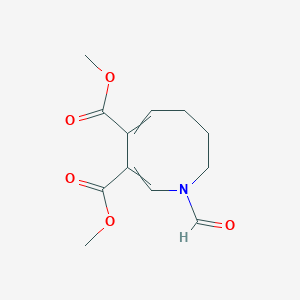
![(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene](/img/structure/B14516736.png)

